4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-25-12-14-27(15-13-25)23(18-4-9-22-19(16-18)10-11-26(22)2)17-24-31(28,29)21-7-5-20(30-3)6-8-21/h4-9,16,23-24H,10-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKODXOSAHKZVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound includes a sulfonamide functional group, which is commonly associated with various medicinal properties, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₄O₂S
- Molecular Weight : 365.54 g/mol
This compound features:
- A dimethoxy-substituted benzene ring .
- An indoline moiety , which enhances its interaction with biological targets.
- A piperazine ring , contributing to its pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The presence of the indoline structure may enhance the compound's efficacy against various cancer cell lines by interacting with multiple biological targets involved in cancer progression.
A study demonstrated that similar sulfonamide compounds showed inhibitory effects on carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. The ability to inhibit these enzymes suggests a potential mechanism for the anticancer activity of this compound .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes associated with cancer cell proliferation.
- Disruption of Microtubule Dynamics : As observed with other indoline derivatives, this compound may affect microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals varying degrees of biological activity, as summarized in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Methoxy and methyl groups on phenyl rings | Antibacterial activity |
| 4-chloro-N-(p-tolyl)benzenesulfonamide | Chlorinated phenyl ring | Moderate enzyme inhibition |
| 4-nitro-N-phenylenesulfonamide | Nitro substituent on phenyl ring | Anticancer properties |
| N-(1H-indol-3-yl)methanesulfonamide | Indole structure with sulfonamide | Antimicrobial activity |
Case Studies
Recent studies have provided insights into the biological activities of related compounds. For instance, one study evaluated the anticancer efficacy of a series of methoxybenzoyl derivatives and found significant cytotoxic effects against various cancer cell lines, suggesting that similar modifications could enhance the activity of this compound .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogues:
Physicochemical and Pharmacological Comparisons
- Solubility and Bioavailability :
- Target Selectivity :
- Metabolic Stability :
Crystallographic and Conformational Analysis
- The indolin-2-one derivative () adopts a chair conformation for its piperazine rings, with stacking along the c-axis via C-H⋯O interactions. This contrasts with the target compound’s likely more flexible ethyl-linked piperazine-indoline system .
- N-(4-Methoxyphenyl)benzenesulfonamide () forms simpler crystal lattices dominated by van der Waals interactions, underscoring the role of bulky substituents in dictating packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
